2-(4-{[4-(4-acetylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-3-carbonitrile
Description
2-(4-{[4-(4-Acetylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-3-carbonitrile is a heterocyclic compound featuring a pyridine core substituted with a carbonitrile group at position 3 and a piperidin-1-yl moiety at position 2. The piperidine ring is further functionalized with a but-2-yn-1-yloxy linker bearing a 4-acetylpiperazine group.
Properties
IUPAC Name |
2-[4-[4-(4-acetylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-18(27)25-14-12-24(13-15-25)9-2-3-16-28-20-6-10-26(11-7-20)21-19(17-22)5-4-8-23-21/h4-5,8,20H,6-7,9-16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDXFHXYXZIHIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=C(C=CC=N3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on variations in the piperazine/piperidine substituents, linker groups, and core heterocycles. Below is a detailed comparison:
Substituent Variations on Piperazine/Piperidine
- Ethylpiperazine analog: The compound 2-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-3-carbonitrile () replaces the acetyl group with an ethyl group.
- Methylpiperazine analog : 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile () substitutes the acetylpiperazine with a methyl group and incorporates a thiophene ring. The thiophene enhances π-π stacking interactions but reduces solubility compared to the acetylpiperazine-containing compound .
Linker Modifications
- But-2-yn-1-yloxy vs. Ethyl Linkers: The rigid alkyne linker in the target compound contrasts with flexible ethyl chains in analogs like 1-{4-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile ().
Core Heterocycle Differences
- Pyridine vs. Pyridazine : Compounds such as 6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxylic acid () replace the pyridine core with pyridazine. Pyridazine’s additional nitrogen atom increases polarity, which may enhance solubility but reduce membrane permeability compared to the pyridine-based target compound .
Functional Group Impact
- Carbonitrile vs. Carbaldehyde : 2-(4-Benzylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde () replaces the carbonitrile with a carbaldehyde group. The carbonitrile in the target compound may act as a hydrogen bond acceptor, improving binding interactions in hydrophobic pockets .
Data Table: Structural and Inferred Pharmacokinetic Comparisons
*Estimated based on substituent contributions using ChemDraw predictions.
Research Findings and Implications
- Binding Affinity : The acetylpiperazine group in the target compound may improve interactions with charged residues in enzymatic active sites compared to alkyl-substituted analogs .
- Metabolic Stability : The acetyl group likely reduces oxidative metabolism by cytochrome P450 enzymes relative to ethyl or methyl substituents .
- Synthetic Challenges: The alkyne linker in the target compound requires specialized coupling reactions (e.g., Sonogashira), contrasting with simpler alkylation steps used in analogs like those in and .
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